PKC ζ pseudosubstrate

synaptic plasticity LTP maintenance PKMζ inhibition

Choose PKC ζ pseudosubstrate for unmatched isoform selectivity over conventional PKC inhibitors, differentiating atypical PKCζ signaling in your research. The non-myristoylated form (CAS 799764-07-1) is optimal for in vitro kinase assays, while the cell-permeable myristoylated ZIP (CAS 863987-12-6) achieves >80% inhibition of glucose transport in intact cells and reverses LTP in hippocampal slices. For barrier-function studies, only ZIP works in intact monolayers. Source both forms with verified ≥95% HPLC purity to ensure reproducible, pathway-specific dissection.

Molecular Formula C208H336N74O44S3
Molecular Weight 4673.59
Cat. No. B1151246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC ζ pseudosubstrate
SynonymsAlternative Name: Protein kinase C zeta pseudosubstrate
Molecular FormulaC208H336N74O44S3
Molecular Weight4673.59
Structural Identifiers
SMILESCC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKC ζ Pseudosubstrate: Definition, Sequence Identity, and Functional Role as an aPKC-Specific Inhibitor


PKC ζ pseudosubstrate is a synthetic peptide inhibitor derived from the autoinhibitory pseudosubstrate domain (residues 113-125) of the atypical protein kinase C zeta (PKCζ) isozyme [1]. This domain functions as an endogenous intramolecular regulator that occupies the substrate-binding cavity of the kinase domain, maintaining PKCζ in an inactive state until upstream signaling events displace it [2]. The pseudosubstrate sequence is completely conserved across human, rabbit, rat, mouse, and Xenopus orthologs and is identical in human PKCι and mouse PKCλ, enabling it to selectively target the atypical PKC subfamily over conventional (cPKC) and novel (nPKC) isoforms, which possess divergent pseudosubstrate sequences [1][3]. Exogenously applied pseudosubstrate peptides act as substrate-competitive, reversible inhibitors that delineate PKCζ-specific signaling functions in cellular and in vivo models [4].

Why Generic PKC Inhibitors Cannot Substitute for PKC ζ Pseudosubstrate in aPKC-Specific Studies


Generic PKC inhibitors such as staurosporine, bisindolylmaleimides, or ATP-competitive small molecules lack isoform discrimination, inhibiting conventional, novel, and atypical PKCs with comparable potency, thereby obscuring PKCζ-specific contributions to signaling cascades [1][2]. Even among aPKC-targeting tools, critical differences in cell permeability, species cross-reactivity, and off-target profiles necessitate careful selection. For instance, the non-myristoylated pseudosubstrate peptide (PKCζ/ι pseudosubstrate inhibitor) is exclusively suitable for in vitro kinase assays due to its inability to cross cell membranes, whereas myristoylated ZIP is cell-permeable and thus applicable to intact cell and in vivo experiments . Furthermore, small-molecule aPKC inhibitors such as PZ09 exhibit distinct selectivity windows and chemical properties that may not recapitulate the native pseudosubstrate binding mode [3]. The quantitative evidence below establishes where PKC ζ pseudosubstrate derivatives provide verifiable differentiation that directly informs procurement decisions.

PKC ζ Pseudosubstrate Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs and Alternatives


Myristoylated ZIP IC50 Against PKMζ and Functional Reversal of Late-Phase LTP In Vitro

The myristoylated PKC ζ pseudosubstrate derivative ZIP (zeta inhibitory peptide) inhibits the constitutively active PKMζ isozyme with an IC50 of 1-2.5 μM and functionally reverses established late-phase long-term potentiation (LTP) in hippocampal slices [1][2]. This is in contrast to small-molecule aPKC inhibitors such as CRT0066854, which exhibits IC50 values of 639 nM (full-length PKCζ) and 132 nM (PKCι) in biochemical assays but lacks extensive validation in LTP reversal models .

synaptic plasticity LTP maintenance PKMζ inhibition

Differential Cell Permeability: Myristoylated ZIP vs. Non-Myristoylated PKCζ/ι Pseudosubstrate

Myristoylated ZIP (sequence: myristoyl-SIYRRGARRWRKL) is cell-permeable and can be applied directly to intact cells and in vivo systems, whereas the non-myristoylated PKCζ/ι pseudosubstrate inhibitor (sequence: H-Ser-Ile-Tyr-Arg-Arg-Gly-Ala-Arg-Arg-Trp-Arg-Lys-Leu-OH) is non-cell-permeable and is explicitly restricted to in vitro kinase assays using purified or immunoprecipitated enzyme . This distinction is critical for experimental design: the myristoylated form enables studies in intact adipocytes, muscle cells, and neuronal tissues, while the non-myristoylated peptide is suitable only for cell-free systems [1].

cell permeability intracellular delivery assay compatibility

Functional Inhibition of Insulin-Stimulated Glucose Transport in Intact Adipocytes and Muscle Cells

The cell-permeable myristoylated PKC ζ pseudosubstrate inhibits insulin-stimulated glucose transport by >80% in intact rat adipocytes and L6 myotubes, whereas the cPKC-selective inhibitor GÖ6976 shows minimal effect on high glucose-induced suppression of ENT1 mRNA or DHEA-induced 2-deoxyglucose uptake [1][2]. Additionally, the pseudosubstrate inhibited both insulin-stimulated and AMPK-mediated glucose and fatty acid uptake by >80% in cardiomyocytes [3]. In contrast, the broad-spectrum PKC inhibitor RO 31-8220 inhibits multiple PKC isoforms and lacks the isoform-specific resolution required to attribute effects solely to PKCζ [4].

glucose transport insulin signaling GLUT4 translocation

PKCζ-Mediated Tight Junction Disruption and Blood-Tumor Barrier Permeability: Pathway-Specific Effects vs. cPKC Inhibitors

In a rat brain microvascular endothelial cell (RBMEC) model of the blood-tumor barrier (BTB), EMAP-II-induced barrier opening is mediated by three PKC isoforms: PKC-α, PKC-β, and PKC-ζ [1]. The PKC ζ pseudosubstrate inhibitor (PKC-ζ-PI) partially blocked EMAP-II-induced alterations in BTB permeability and occludin redistribution but had no effect on actin cytoskeleton rearrangement or myosin light chain phosphorylation. In contrast, GÖ6976 (a PKC-α/β inhibitor) partly inhibited actin rearrangement and myosin light chain phosphorylation but had no effect on occludin redistribution [2]. Furthermore, inhibition of PKC-ζ with PKC-ζ-PI completely blocked EMAP-II-induced PP2A activation, whereas PP2A inhibition had no reciprocal effect on PKC-ζ activation [3].

tight junction blood-tumor barrier vascular permeability

Scrambled ZIP Control Peptide: Quantified 3- to 4-Fold Reduction in Efficacy for Specificity Validation

Scrambled ZIP, which contains the identical amino acid composition as active ZIP but in an altered sequence, exhibits a 3- to 4-fold reduction in inhibitory efficacy . This provides a critical specificity control for distinguishing PKCζ-dependent effects from sequence-independent peptide artifacts. However, recent studies have demonstrated that scrambled ZIP also induces dose-dependent increases in spontaneous neuronal activity and calcium elevation in hippocampal cultures, indicating that certain off-target effects are sequence-independent [1][2].

specificity control scrambled peptide off-target effects

Promiscuous Binding to cPKC and nPKC Isoforms: A Cautionary Note on ZIP Selectivity

Despite its design as an aPKC-selective pseudosubstrate inhibitor, ZIP has been shown to interact with conventional (α, β) and novel (δ, ε) PKC isoforms in addition to atypical PKCs (ζ, ι/λ) [1]. This promiscuous binding disrupts cPKC targeting and translocation, which may contribute to its unique ability to impair memory and synaptic plasticity [2]. In contrast, the small-molecule aPKC inhibitor PZ09 exhibits >200-fold selectivity for PKCζ over other PKC isoforms (except PKCι, where selectivity is 10-fold) and does not bind to cPKC or nPKC isoforms [3].

off-target binding PKC isoform promiscuity selectivity profiling

Optimal Application Scenarios for PKC ζ Pseudosubstrate Based on Quantitative Evidence


Intact Cell and In Vivo Studies of Insulin-Stimulated Glucose Transport and GLUT4 Translocation

The myristoylated PKC ζ pseudosubstrate (ZIP) is the preferred tool for studies requiring cell-permeable inhibition of aPKC activity in intact adipocytes, skeletal muscle cells, and cardiomyocytes. Its ability to inhibit insulin-stimulated and AMPK-mediated glucose uptake by >80% in intact cell systems has been extensively validated across multiple independent studies, whereas non-myristoylated pseudosubstrate peptides are ineffective due to lack of membrane permeability [1]. This application scenario is supported by quantitative evidence demonstrating >80% inhibition of glucose transport and 2.1-fold increase in GLUT4 translocation with PKCζ overexpression that is abolished by pseudosubstrate treatment [2].

Hippocampal Slice Electrophysiology and Long-Term Potentiation (LTP) Studies

ZIP is the most extensively validated tool for reversing established late-phase LTP in hippocampal slice preparations, with an IC50 of 1-2.5 μM against PKMζ and demonstrated efficacy in reversing LTP in vitro [1]. However, researchers must include scrambled ZIP controls and interpret results with caution given the documented sequence-independent neuronal silencing effects and excitotoxicity at concentrations >5 μM [2]. For experiments requiring strict isoform selectivity, the small-molecule inhibitor PZ09 may offer advantages due to its >200-fold selectivity for PKCζ over other PKC isoforms, though it lacks the extensive LTP literature validation of ZIP .

Tight Junction and Vascular Permeability Studies in Endothelial and Epithelial Barriers

The non-myristoylated PKC ζ pseudosubstrate (PKC-ζ-PI) is suitable for in vitro studies of tight junction regulation and barrier permeability when applied in cell-free kinase assays or when intracellular access is not required. For intact endothelial or epithelial cell monolayers, the myristoylated ZIP derivative is required. Quantitative evidence demonstrates that PKC-ζ inhibition selectively blocks occludin/ZO-1 redistribution and PP2A activation without affecting actin cytoskeleton dynamics, enabling pathway-specific dissection of barrier regulation mechanisms [1]. This differential effect contrasts with cPKC inhibitors (e.g., GÖ6976), which target actin remodeling but not tight junction protein redistribution [2].

Apoptosis and Cell Survival Studies Requiring Cytoplasmic Delivery of Pseudosubstrate Peptides

Lipopeptide conjugates of PKC ζ pseudosubstrate (e.g., palmitoylated or myristoylated derivatives ligated via thiazolidine, thioether, disulfide, or hydrazone linkages) enable passive diffusion across cell membranes without requiring additional transduction domains [1]. These constructs have been quantitatively validated for cytoplasmic delivery through apoptosis induction assays, with optimal specific activity and low basal cytotoxicity achieved with thiazolidine ligation products [2]. This application scenario is particularly relevant for studies investigating the anti-apoptotic role of PKCζ in cancer cells and cardiomyocytes, where direct comparison with PKC-α and PKC-ε pseudosubstrate lipopeptides has revealed isoform-specific contributions to cell survival pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKC ζ pseudosubstrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.